6-Heptyl-2-naphthoic acid
Overview
Description
6-Heptyl-2-naphthoic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is characterized by the presence of a heptyl group attached to the sixth position of the naphthalene ring and a carboxylic acid group at the second position. It has a molecular formula of C18H22O2 and a molecular weight of 270.4 g/mol
Preparation Methods
The synthesis of 6-Heptyl-2-naphthoic acid involves several steps. One method includes the use of pinacol boronic esters in a catalytic protodeboronation process. Another method involves the synthesis of a similar compound, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene), which is characterized by stable high yields of intermediate and end products, simple scale-up, and technical feasibility. Industrial production methods typically focus on optimizing reaction conditions to improve yield and purity while minimizing costs.
Chemical Reactions Analysis
6-Heptyl-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Heptyl-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the interactions of aromatic hydrocarbons with biological systems, including their effects on cellular metabolism and gene expression.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or pathways, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
6-Heptyl-2-naphthoic acid exerts its effects by binding to specific receptors in the body, such as the peroxisome proliferator-activated receptor (PPAR). This binding activates various signaling pathways involved in regulating gene expression and cellular metabolism. The compound’s interaction with these receptors can influence processes such as lipid metabolism, inflammation, and cell differentiation.
Comparison with Similar Compounds
6-Heptyl-2-naphthoic acid can be compared to other naphthoic acid derivatives, such as:
6-Hydroxy-2-naphthoic acid: This compound has a hydroxyl group at the sixth position instead of a heptyl group.
1-Hydroxy-2-naphthoic acid: This isomer has a hydroxyl group at the first position and is used in the production of dyes and pigments.
3-Hydroxy-2-naphthoic acid: Another isomer with a hydroxyl group at the third position, used in the synthesis of various organic compounds.
Properties
IUPAC Name |
6-heptylnaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-2-3-4-5-6-7-14-8-9-16-13-17(18(19)20)11-10-15(16)12-14/h8-13H,2-7H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURHICMQMQBYDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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